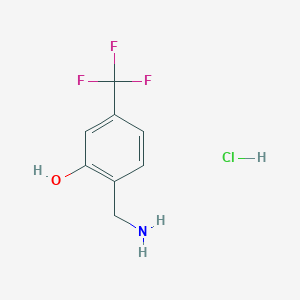

2-(Aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride” is a chemical compound with the molecular formula C8H9ClF3NO . It is also known as "Phenol, 4-(aminomethyl)-2-(trifluoromethyl)-, hydrochloride (1:1)" .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C8H9ClF3NO . This indicates that it contains eight carbon atoms, nine hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis

“this compound” appears as a crystalline powder . It is solid at room temperature . The refractive index is predicted to be approximately 1.52 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Phenolic compounds like 2-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride demonstrate significant antioxidant properties. For example, 5-Aminosalicylate, a phenolic compound, exhibits potent radical scavenger activity and is highly effective in inhibiting lipid peroxidation, suggesting its strong antioxidant activity (Dinis, Maderia, & Almeida, 1994).

Chemical Synthesis and Structural Analysis

2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives have been synthesized and structurally analyzed, highlighting the diverse applications of similar compounds in chemical synthesis (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).

Application in Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating the application of such compounds in improving water flux and surface hydrophilicity for effective dye treatment in water purification processes (Liu et al., 2012).

Fluorescence Sensing

Compounds like 2-(hydroxymethyl)-4-methyl-6-((quinolinyl-8-imino)methyl)phenol, based on a quinoline platform, have been developed as both visual and fluorescent sensors for zinc ions, indicating the potential of similar phenolic compounds in fluorescence-based sensing applications (Zhou et al., 2010).

Environmental Chemistry

Research has shown that compounds like triclosan, a chlorophenol, undergo oxidation by manganese oxides, which is relevant to the environmental chemistry and fate of such compounds in natural settings (Zhang & Huang, 2003).

Propiedades

IUPAC Name |

2-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-2-1-5(4-12)7(13)3-6;/h1-3,13H,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVDFBMFXLYUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)